Bromocyclohexane
Overview
Description
It is a colorless liquid with a density of 1.324 g/cm³ and a boiling point of approximately 166-167°C . This compound is commonly used in organic synthesis and various industrial applications.
Mechanism of Action
- Bromocyclohexane (also known as cyclohexyl bromide) is an organic compound with the chemical formula (CH₂)₅CHBr .
- In E2 elimination, this compound acts as a substrate. It reacts with a strong base (such as methoxide ion) to form cyclohexene by eliminating a hydrogen bromide (HBr) molecule .
- The reaction proceeds in a single step, and the dihedral angle between the hydrogen and the leaving bromide group favors an anti-elimination .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Preparation Methods
Bromocyclohexane can be synthesized through several methods:
Free Radical Bromination: This method involves the bromination of cyclohexane using bromine in the presence of ultraviolet light or a radical initiator.
Reaction with Hydrobromic Acid: Cyclohexanol reacts with hydrobromic acid to produce this compound.
In industrial settings, the free radical bromination method is often preferred due to its simplicity and efficiency.
Chemical Reactions Analysis
Bromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: this compound can undergo elimination reactions to form cyclohexene.
Cross-Coupling Reactions: It is a standard coupling partner in cross-coupling reactions, often used in the formation of carbon-carbon bonds.
Scientific Research Applications
Bromocyclohexane has several applications in scientific research:
Ionization Studies: It is used to study the ionization of equatorial and axial conformational isomers using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy.
Refractive Index Matching: In confocal microscopy of colloids, this compound is used to match the refractive index of polymethyl methacrylate (PMMA).
Alkylation Reactions: It participates in alkylation reactions, such as the alkylation of para-xylene in the presence of graphite as a catalyst.
Comparison with Similar Compounds
Bromocyclohexane can be compared with other halogenated cyclohexanes:
Chlorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Fluorocyclohexane: Contains a fluorine atom, making it less reactive due to the strong carbon-fluorine bond.
Iodocyclohexane: Contains an iodine atom, which is more reactive than this compound due to the weaker carbon-iodine bond.
This compound is unique due to its moderate reactivity and its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
bromocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044148 | |
Record name | Bromocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |
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Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |
Record name | Cyclohexyl bromide | |
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Vapor Pressure |
3.62 [mmHg] | |
Record name | Cyclohexyl bromide | |
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CAS No. |
108-85-0 | |
Record name | Bromocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BROMOCYCLOHEXANE | |
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Record name | Cyclohexane, bromo- | |
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Record name | Bromocyclohexane | |
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Record name | Bromocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CYCLOHEXYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0UMS4RNY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromocyclohexane?
A1: this compound has the molecular formula C6H11Br and a molecular weight of 163.06 g/mol.
Q2: What spectroscopic techniques have been used to study this compound?
A2: Various spectroscopic techniques have been employed to study this compound, including infrared (IR) spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and X-ray absorption fine structure (EXAFS) spectroscopy [].
Q3: How does temperature affect the conformational equilibrium of this compound?
A4: Studies using IR spectroscopy have shown that the conformational equilibrium between axial and equatorial conformers in the plastic phase of this compound is temperature-dependent, with a higher proportion of the axial conformer present at higher temperatures [].
Q4: How does inclusion within thiourea affect the conformation of this compound?
A5: EXAFS studies have demonstrated that this compound guest molecules primarily adopt the axial conformation within the thiourea tunnel structure [, ]. Additionally, the inclusion complex exhibits head-to-head ordering of this compound molecules, as evidenced by intermolecular Br⋯Br distances observed in the EXAFS data [].
Q5: Is this compound miscible with Polydimethylsiloxane?
A6: this compound is a theta solvent for Polydimethylsiloxane at 28 °C. This property makes it useful in studying polymer behavior under theta conditions [, , ].
Q6: What happens to Polydimethylsiloxane-grafted silica nanoparticles dispersed in this compound upon cooling?
A7: When dispersed in this compound, Polydimethylsiloxane-grafted silica nanoparticles aggregate upon cooling to the theta temperature (19.6 °C), indicating a transition from good to poor solvent conditions for the grafted polymer chains [].
Q7: Can this compound be used as a solvent for room-temperature phosphorescence studies?
A8: Yes, this compound can act as a heavy atom perturber in room-temperature phosphorescence studies. When added to solutions containing cyclodextrin and certain analytes like propranolol or pyrene, it enhances phosphorescence signals, enabling analytical applications without deoxygenation [, ].
Q8: What role does this compound play in the photo-promoted carbonylation of alkyl bromides?
A9: While not directly involved in the catalytic cycle, this compound serves as a model alkyl bromide substrate to investigate the catalytic activity of copper pyridine-2-carboxylate complexes in photo-promoted carbonylation reactions [].
Q9: How does this compound participate in nucleophilic substitution reactions?
A10: this compound undergoes nucleophilic substitution with diphenylphosphide ions. This reaction is significantly accelerated by light and inhibited by p-dinitrobenzene, suggesting a radical S RN 1 mechanism [].
Q10: Have computational methods been employed to study this compound?
A11: Yes, computational chemistry techniques, such as Density Functional Theory (DFT), have been used to study the structure and properties of this compound. For instance, DFT calculations were used to investigate the hydrogen-bonded complex of this compound with ammonia, providing insights into the nature of the C–H–N hydrogen bond [].
Q11: How do the energy differences between conformers of this compound relate to those of other substituted cyclohexanes?
A13: Studies have established a relationship between the energy differences of conformers in various substituted cyclohexane systems, including this compound, halogenocyclohexanes, cyclohexanol derivatives, and trans-1,2-disubstituted cyclohexanes. This relationship provides insights into the factors governing conformational preferences in cyclic systems [].
Q12: How is this compound typically stored?
A12: this compound is generally stored in tightly sealed containers, protected from light and heat, to prevent decomposition.
Q13: What safety precautions should be taken when handling this compound?
A13: this compound should be handled with care, wearing appropriate personal protective equipment such as gloves and eye protection. It is flammable and harmful if inhaled or absorbed through the skin.
Q14: What analytical techniques are used to characterize and quantify this compound?
A16: Common techniques for characterizing and quantifying this compound include gas chromatography (GC) [], NMR spectroscopy [, , , , ], and mass spectrometry (MS) [].
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